molecular formula C25H29N3O4S B12068569 MK-499 free base, (S,S)- CAS No. 159516-01-5

MK-499 free base, (S,S)-

Cat. No.: B12068569
CAS No.: 159516-01-5
M. Wt: 467.6 g/mol
InChI Key: NIYGLRKUBPNXQS-GMAHTHKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-499 free base involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .

Industrial Production Methods

Industrial production methods for MK-499 free base are not widely documented. The compound is typically produced in research laboratories and pharmaceutical manufacturing facilities under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

MK-499 free base undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving MK-499 free base include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of MK-499 free base include various derivatives and analogs that retain the core structure of the compound while exhibiting different chemical and biological properties .

Scientific Research Applications

MK-499 free base has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of hERG channel blockers and their interactions with other molecules.

    Biology: Employed in research to understand the role of hERG channels in cellular processes and their implications in diseases.

    Medicine: Investigated for its potential therapeutic effects in treating cardiac arrhythmias and other cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.

Mechanism of Action

MK-499 free base exerts its effects by blocking the hERG potassium channels, which are crucial for the repolarization phase of the cardiac action potential. By inhibiting these channels, the compound prolongs the action potential duration and refractory period, thereby preventing abnormal electrical activity in the heart. The molecular targets and pathways involved include the hERG channel proteins and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MK-499 free base include:

Uniqueness

MK-499 free base is unique due to its high potency and specificity as a hERG channel blocker. Its ability to effectively inhibit hERG channels at low concentrations makes it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

159516-01-5

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[(4S)-1'-[(2S)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide

InChI

InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m0/s1

InChI Key

NIYGLRKUBPNXQS-GMAHTHKFSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@@H]2O

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O

Origin of Product

United States

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